molecular formula C17H17N3O4S B12495262 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol

Cat. No.: B12495262
M. Wt: 359.4 g/mol
InChI Key: UQNNQLUCNZGMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol is a complex organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol typically involves the reaction of 1,2-benzisothiazol-3-one with 4-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethanol
  • 1,2,4-benzothiadiazine-1,1-dioxide derivatives

Uniqueness

Compared to similar compounds, 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group, for instance, can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor .

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol

InChI

InChI=1S/C17H17N3O4S/c1-24-14-8-6-13(7-9-14)12-18-20(10-11-21)17-15-4-2-3-5-16(15)25(22,23)19-17/h2-9,12,21H,10-11H2,1H3

InChI Key

UQNNQLUCNZGMNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.